molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Cat. No. B110321
Key on ui cas rn: 588-46-5
M. Wt: 149.19 g/mol
InChI Key: UZJLYRRDVFWSGA-UHFFFAOYSA-N
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Patent
US06323212B1

Procedure details

10 g of benzylamine was dissolved in 200 ml of methylene chloride followed by the addition of 26 ml of triethylamine and dropwise addition of 7.3 ml of acetyl chloride at 0° C. After stirring for 1 hour at room temperature, 2 ml of methanol was added to the reaction system at 0° C. followed by 120 ml of water and separation of the phases. The aqueous layer was extracted with 100 ml of chloroform, and the resulting organic layer was concentrated after drying with anhydrous sodium sulfate to obtain 8.55 g of the target compound (yield: 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:18])[CH3:17].CO>C(Cl)Cl>[C:16]([NH:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by 120 ml of water and separation of the phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 ml of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the resulting organic layer was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.55 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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